![molecular formula C18H13FN6O2 B2868681 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1903046-86-5](/img/structure/B2868681.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound with a complex chemical structure, featuring a quinoxaline core and a benzo[d][1,2,3]triazin-4(3H)-one moiety
作用机制
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with these targets is likely to involve binding to both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The primary result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide generally involves a multi-step synthetic route:
Formation of the benzo[d][1,2,3]triazin-4(3H)-one core: This involves the cyclization of an appropriate precursor compound, typically through a nucleophilic substitution reaction under specific conditions that favor the formation of the triazine ring.
Introduction of the fluorine atom: A fluorination reaction, often involving a selective halogen exchange or direct fluorination method.
Attachment of the quinoxaline-2-carboxamide moiety: This step typically involves an amide bond formation reaction, using a coupling reagent to link the quinoxaline derivative to the triazine core.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and purity while minimizing costs. Industrial methods often employ continuous flow synthesis techniques and automated processes to enhance efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to further functionalization of the core structure.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can be employed to modify specific functionalities within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites such as the fluorine atom and the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogen exchange reactions often use reagents like fluorine gas or HF/pyridine for selective fluorination.
Major Products
Depending on the reaction conditions and the reagents used, the major products can include various derivatives of the parent compound, such as hydroxylated, reduced, or further substituted analogs.
科学研究应用
Chemistry
In chemistry, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing novel synthetic methods.
Biology
In biological research, this compound has shown potential as a molecular probe due to its ability to interact with specific biomolecules, making it useful in biochemical assays and imaging studies.
Medicine
Medicinal chemistry applications include exploring its potential as a pharmacophore in drug design. Its distinct molecular features make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.
Industry
In industry, its stable structure and reactivity profile enable its use in the development of advanced materials, such as polymers and coatings, with enhanced properties.
相似化合物的比较
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide: Similar structure but with a chlorine substitution.
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-sulfonamide: Replacement of the carboxamide group with a sulfonamide.
Uniqueness
Compared to these similar compounds, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide stands out due to its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and binding properties.
That should cover the basics, but there’s always more to discover. Want me to dive deeper into any particular aspect?
属性
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-11-5-6-13-12(9-11)18(27)25(24-23-13)8-7-20-17(26)16-10-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBKIFJCYSJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2868601.png)
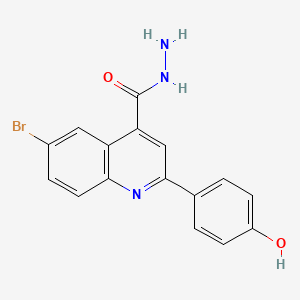
![4-methoxy-1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2868604.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)
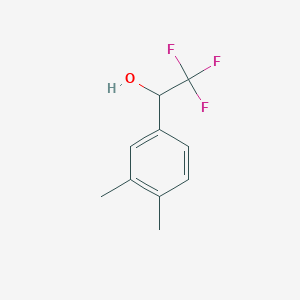
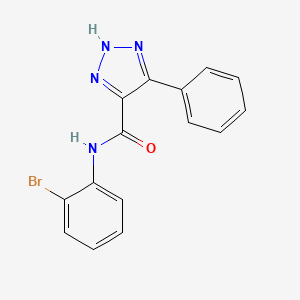
![1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine](/img/structure/B2868610.png)
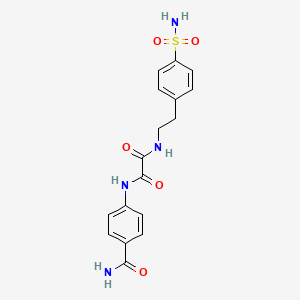
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)
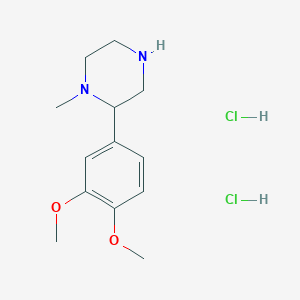

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)
